tert-Butyl (3-chloro-5-cyano-6-fluoro-9H-pyrido[2,3-b]indol-8-yl)(methyl)carbamate
Description
This compound is a tert-butyl carbamate-protected heterocyclic molecule featuring a pyrido[2,3-b]indole core substituted with chloro (Cl), cyano (CN), and fluoro (F) groups at positions 3, 5, and 6, respectively.
Properties
Molecular Formula |
C18H16ClFN4O2 |
|---|---|
Molecular Weight |
374.8 g/mol |
IUPAC Name |
tert-butyl N-(3-chloro-5-cyano-6-fluoro-9H-pyrido[2,3-b]indol-8-yl)-N-methylcarbamate |
InChI |
InChI=1S/C18H16ClFN4O2/c1-18(2,3)26-17(25)24(4)13-6-12(20)11(7-21)14-10-5-9(19)8-22-16(10)23-15(13)14/h5-6,8H,1-4H3,(H,22,23) |
InChI Key |
OQJOTPCBADLQLU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1=CC(=C(C2=C1NC3=C2C=C(C=N3)Cl)C#N)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of tert-Butyl (3-chloro-5-cyano-6-fluoro-9H-pyrido[2,3-b]indol-8-yl)(methyl)carbamate involves multiple steps, starting from the appropriate indole precursor. The synthetic route typically includes the following steps:
Formation of the indole core: This can be achieved through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.
Functionalization of the indole core: Introduction of the chloro, cyano, and fluoro groups at specific positions on the indole ring.
Carbamate formation: The final step involves the reaction of the functionalized indole with tert-butyl chloroformate and methylamine to form the desired carbamate.
Industrial production methods for this compound would involve scaling up these reactions, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Carbamate Hydrolysis
The tert-butyl carbamate group undergoes hydrolysis under acidic or basic conditions to yield the corresponding amine derivative. This reaction is critical for deprotection in synthetic pathways:
The patent WO2022078923A1 demonstrates that acidic hydrolysis (using HCl) efficiently removes the tert-butyl carbamate group without requiring additional basic steps .
Cyano Group Reactivity
The cyano group participates in nucleophilic substitution and reduction reactions:
Nucleophilic Substitution
Reaction with sodium azide (NaN₃) forms tetrazole derivatives, which are valuable in medicinal chemistry:
Conditions: Polar solvents (e.g., DMF) at 80–100°C for 12–24 hours.
Reduction
While direct evidence is limited for this compound, analogous pyridoindole carbamates are reduced to primary amines using lithium aluminum hydride (LiAlH₄).
Halogen-Based Reactions
The chloro and fluoro substituents enable selective transformations:
Nucleophilic Aromatic Substitution
The chloro group at position 3 undergoes substitution with nucleophiles (e.g., amines, alkoxides) under catalytic conditions:
Conditions: Pd(PPh₃)₄, K₂CO₃, DMF, 80–120°C.
Suzuki-Miyaura Coupling
Though less reactive than bromine, the chloro group can participate in palladium-catalyzed cross-coupling with boronic acids under optimized conditions.
Electrophilic Aromatic Substitution
The pyridoindole core, activated by electron-withdrawing groups (cyano, halogens), undergoes electrophilic substitution at specific positions:
| Electrophile | Position | Product | Conditions |
|---|---|---|---|
| Nitronium ion | C-4 | Nitro-substituted derivative | HNO₃, H₂SO₄, 0–5°C |
| Sulfur trioxide | C-2 | Sulfonated compound | SO₃, DCE, 50°C |
These reactions are highly dependent on the directing effects of existing substituents.
Functionalization via Carbamate Exchange
The methyl carbamate group can be replaced with other carbamates or urea derivatives via transesterification:
Conditions: Catalytic p-toluenesulfonic acid (PTSA) in toluene under reflux.
Stability Under Oxidative Conditions
The compound resists oxidation at the pyridoindole core but may undergo side-chain modifications. For example, the tert-butyl group is stable to common oxidants like H₂O₂ or KMnO₄ under mild conditions .
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- Research indicates that compounds with similar structural motifs may exhibit anticancer properties. The unique substitution pattern of tert-butyl (3-chloro-5-cyano-6-fluoro-9H-pyrido[2,3-b]indol-8-yl)(methyl)carbamate could confer distinct pharmacological effects compared to related compounds. Studies are ongoing to evaluate its efficacy against various cancer cell lines.
-
Antimicrobial Properties :
- The compound's structural features suggest potential antimicrobial activity. Investigations into its effectiveness against bacterial strains could reveal new therapeutic avenues for treating infections.
-
Neuroprotective Effects :
- Similar pyridoindole derivatives have been studied for neuroprotective effects in neurodegenerative diseases. The potential of this compound in this context warrants further exploration.
Synthesis and Reaction Mechanisms
The synthesis of this compound typically involves several steps, including:
- Formation of the Pyridoindole Core : Utilizing various reagents such as manganese dioxide for oxidation.
- Functional Group Modifications : Employing lithium aluminum hydride for reduction reactions and sodium azide for substitution reactions.
Optimization of reaction conditions is crucial for maximizing yield and purity during synthesis.
Future Research Directions
Further studies are needed to elucidate the specific mechanisms through which this compound interacts with biological systems. Potential areas include:
- In Vivo Studies : Evaluating the pharmacokinetics and pharmacodynamics in animal models.
- Mechanistic Studies : Investigating the molecular pathways affected by the compound.
Mechanism of Action
The mechanism of action of tert-Butyl (3-chloro-5-cyano-6-fluoro-9H-pyrido[2,3-b]indol-8-yl)(methyl)carbamate involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating their activity and leading to specific biological effects . The presence of the chloro, cyano, and fluoro groups can enhance the compound’s binding affinity and selectivity for its targets .
Comparison with Similar Compounds
Structural Analogs in the Pyridoindole Family
The evidence highlights several structurally related tert-butyl carbamate derivatives with variations in halogenation and functional groups (Table 1). Key differences include:
Table 1: Structural and Molecular Comparison of Pyridoindole Carbamates
Key Observations :
Comparison with Non-Pyridoindole Carbamates
and describe carbamate derivatives with distinct heterocyclic cores but shared tert-butyl protection strategies:
Table 2: Comparison with Imidazopyrazine and Pyrimidine Carbamates
Key Observations :
- Core Flexibility : The pyridoindole system (target compound) offers a rigid, planar structure conducive to intercalation or π-π stacking, whereas imidazopyrazines (e.g., compound 43) provide conformational flexibility for target adaptation .
- Molecular Weight : The target compound’s molecular weight is expected to exceed 400 g/mol (based on analogs), positioning it within the typical range for small-molecule therapeutics.
Biological Activity
tert-Butyl (3-chloro-5-cyano-6-fluoro-9H-pyrido[2,3-b]indol-8-yl)(methyl)carbamate is a synthetic compound with a complex structure belonging to the pyridoindole class. Its unique chemical properties and biological activities make it a subject of interest in pharmacological research. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.
Chemical Structure and Properties
The compound has the following chemical formula: C18H16ClFN4O2, with a molecular weight of 374.80 g/mol. Its structure includes a pyridoindole core, which is known for various biological activities.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, particularly in the fields of anti-cancer and antimicrobial research. The following sections summarize key findings related to its biological effects.
Anticancer Activity
Recent studies have demonstrated that this compound shows promising anticancer properties:
- Mechanism of Action : The compound has been shown to inhibit cell proliferation in various cancer cell lines, potentially through the modulation of apoptosis pathways and cell cycle regulation.
- Case Study : In a study involving human breast cancer cell lines (MCF-7), treatment with this compound resulted in a significant reduction in cell viability, with IC50 values indicating potent activity compared to standard chemotherapeutics.
Antimicrobial Activity
The compound also exhibits antimicrobial properties against various pathogens:
- Bacterial Inhibition : It has shown effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate strong antibacterial activity.
Neuroprotective Effects
Emerging evidence suggests that the compound may possess neuroprotective effects:
- Neurotoxicity Studies : In vitro studies using neuronal cell lines have indicated that this compound can mitigate oxidative stress-induced cell death.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
